

PF-573228: A Comparative Guide to its Kinase Selectivity Profile

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Compound of Interest

Compound Name: PF-573228

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This guide provides an objective comparison of the kinase selectivity profile of **PF-573228**, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

Overview of PF-573228

PF-573228 is a small molecule, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[\[1\]](#)[\[2\]](#) [\[3\]](#)[\[4\]](#) FAK is a critical non-receptor tyrosine kinase that plays a central role in signal transduction pathways initiated by integrins and growth factor receptors. Its involvement in cell adhesion, migration, proliferation, and survival has made it a significant target in cancer research. **PF-573228** has been characterized as a highly selective inhibitor of FAK, making it a valuable tool for studying FAK-mediated signaling.

Selectivity Profile: PF-573228 vs. Other Kinases

Experimental data demonstrates that **PF-573228** exhibits high selectivity for FAK over a panel of other protein kinases. In cell-free assays, **PF-573228** inhibits the purified recombinant catalytic fragment of FAK with a half-maximal inhibitory concentration (IC₅₀) of 4 nM.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) [\[7\]](#)[\[8\]](#)[\[9\]](#) Its potency against other kinases is significantly lower, showcasing a selectivity ratio of 50- to 250-fold for FAK.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

The inhibitory activity of **PF-573228** has been quantified against several other kinases, as detailed in the table below.

Kinase Target	IC50 (nM)	Selectivity Fold (vs. FAK)
FAK	4	1
Pyk2	> 200	> 50
CDK1/cyclin B	~200	~50
GSK-3 β	~1000	~250
CDK7/cyclin H	> 1000	> 250

Data compiled from multiple sources.[1][3][4][9] The IC50 values for kinases other than FAK are approximated based on the reported 50-250 fold selectivity.

In cell-based assays, **PF-573228** effectively inhibits the autophosphorylation of FAK at tyrosine 397 (Tyr397). The IC50 values in cellular contexts range from 11 nM to 500 nM, depending on the specific cell line and experimental conditions.[1][6][9][10]

Experimental Methodologies

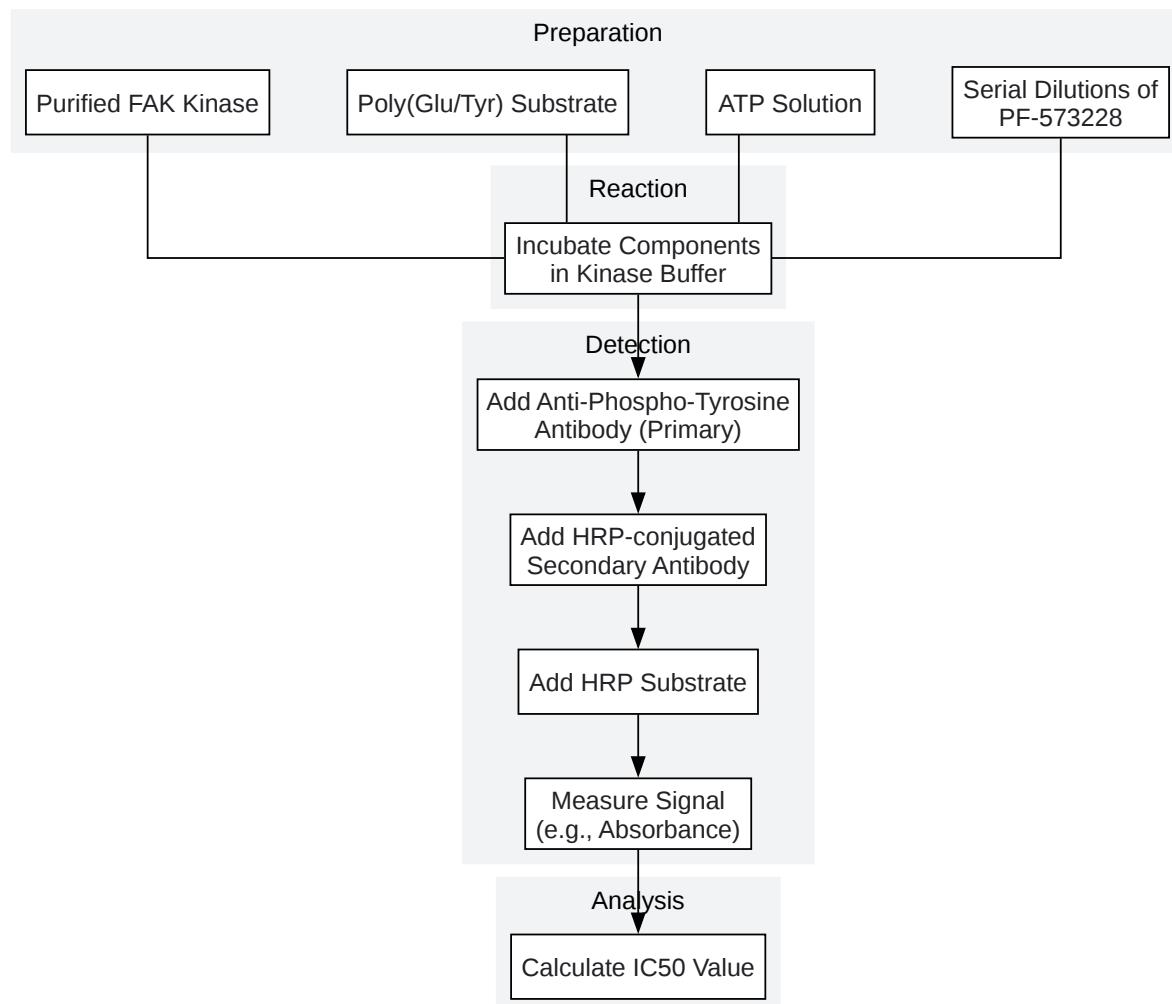
The selectivity data presented is derived from rigorous biochemical and cellular assays. The following protocols are representative of the key experiments used to characterize **PF-573228**.

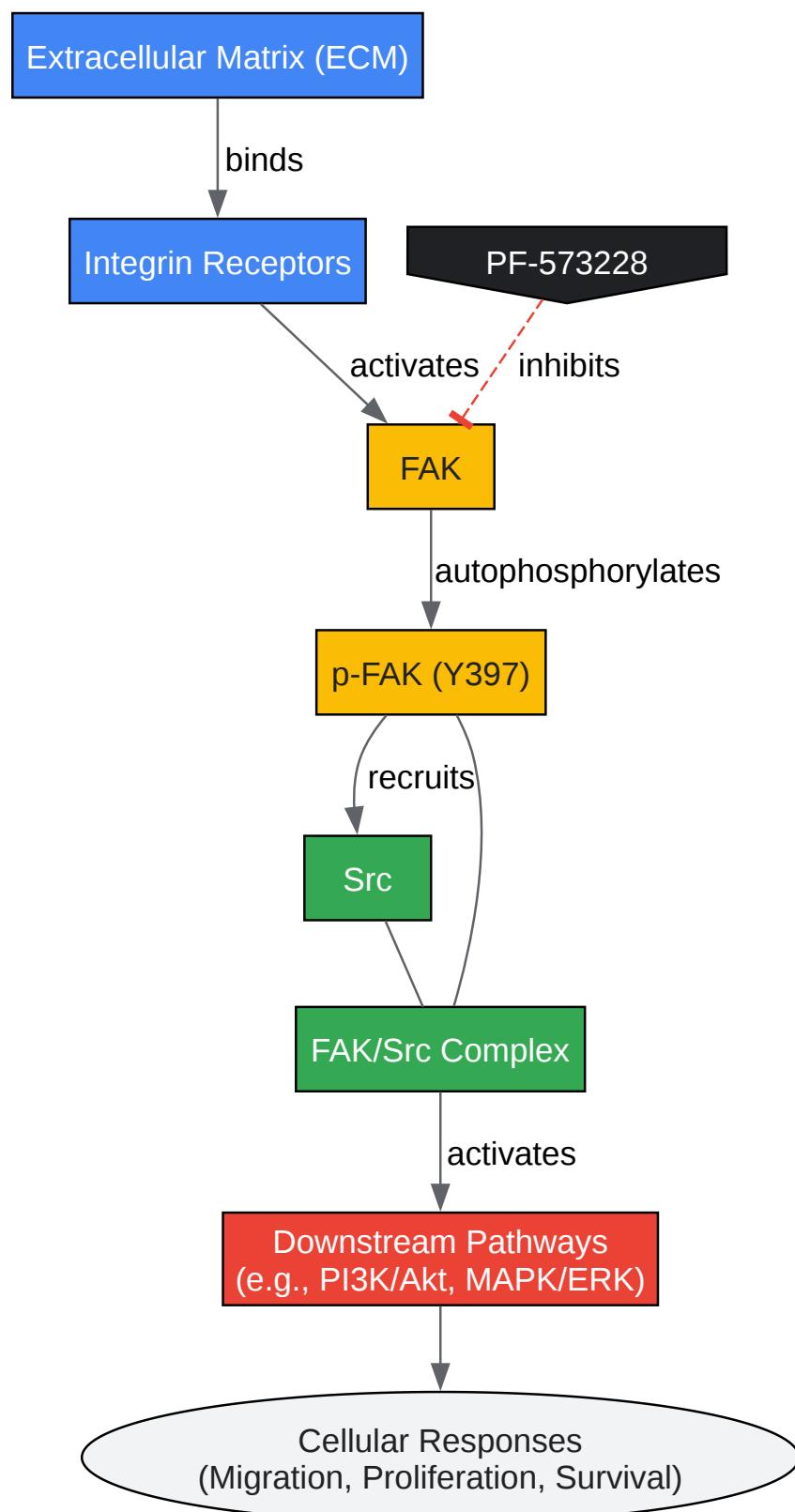
Cell-Free Kinase Inhibition Assay (In Vitro)

This assay determines the direct inhibitory effect of **PF-573228** on kinase enzymatic activity.

- **Reaction Components:** The assay is conducted in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 48 mM MgCl₂).[1][4]
- **Enzyme and Substrate:** Purified, activated FAK kinase domain is incubated with a peptide substrate, such as a random polymer of glutamic acid and tyrosine (poly(Glu/Tyr)), and 50 μ M ATP.[1][4]

- Inhibitor Addition: **PF-573228** is added in serially diluted concentrations to challenge the phosphorylation of the substrate.[1]
- Detection: The level of substrate phosphorylation is quantified. This is commonly achieved using an anti-phospho-tyrosine antibody (e.g., PY20) followed by a secondary antibody conjugated to horseradish peroxidase (HRP) for colorimetric detection.[1]
- IC50 Determination: The concentration of **PF-573228** that results in 50% inhibition of kinase activity is determined as the IC50 value.



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